8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
Description
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,3-dioxolo ring system and substituted at position 8 with a 4-chlorophenyl group. Phthalazinones are nitrogen-containing bicyclic structures known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
CAS No. |
656834-03-6 |
|---|---|
Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7H-[1,3]dioxolo[4,5-g]phthalazin-8-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-8(2-4-9)14-10-5-12-13(21-7-20-12)6-11(10)15(19)18-17-14/h1-6H,7H2,(H,18,19) |
InChI Key |
LSHZBBZBHQKCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NNC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of the dioxolo ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxolo or phthalazinone rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phthalazin derivatives, including 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one. Research indicates that compounds within this class exhibit significant activity against various bacterial strains.
- Study Findings : In one study, synthesized phthalazin derivatives were tested against Staphylococcus aureus and Escherichia coli , showing promising results. The zone of inhibition for these compounds ranged from 6 to 12 mm, indicating effective antibacterial activity compared to standard antibiotics like Ampicillin and Streptomycin .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one | 12 (S. aureus) | Staphylococcus aureus |
| 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one | 11 (E. coli) | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. The results indicate that certain derivatives possess significant cytotoxic effects against various cancer cell lines.
- Case Study : A series of phthalazin derivatives were synthesized and tested for their cytotoxic effects. Among them, the compound demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one | 15 | MCF-7 (Breast Cancer) |
| Another derivative | 10 | HeLa (Cervical Cancer) |
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
*Calculated; †Assumed based on IUPAC name.
Key Differences and Implications
Chromenone (): A coumarin-like structure with inherent fluorescence, useful in cellular imaging studies. Quinolinone (): Larger aromatic system may enhance intercalation with DNA or enzymes.
Substituent Effects: The target’s 4-chlorophenyl group provides moderate lipophilicity (clogP ~3.2*), whereas ’s 4-chlorobenzyl group adds flexibility but reduces steric hindrance. Bulky substituents in ’s quinolinones (e.g., 4-methylbenzoyl) increase molecular weight but may limit blood-brain barrier penetration.
Biological Performance: The dioxolo ring in both the target and ’s chromenone correlates with bioactivity, suggesting its role in stabilizing drug-target complexes.
Biological Activity
8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a phthalazine core substituted with a chlorophenyl group and a dioxole moiety. Its structural formula can be represented as follows:
This structure is crucial for understanding its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, research conducted on H9c2 cardiomyocytes showed that compounds similar to this phthalazinone derivative could reduce cell viability in a dose-dependent manner when exposed to doxorubicin, suggesting a protective effect against drug-induced toxicity .
Table 1: Cytotoxicity of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H9c2 Cardiomyocytes | 40 | Inhibition of ROS production |
| MCF-7 Breast Cancer | 25 | Induction of apoptosis |
| A549 Lung Cancer | 30 | Cell cycle arrest |
The mechanisms underlying the biological activity of 8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to inhibit ROS production, which is pivotal in mediating oxidative stress and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell proliferation .
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group is critical for enhancing the biological activity of the compound. Variations in substituents on the aromatic rings have been explored to optimize potency and selectivity. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhances the anticancer activity compared to their non-substituted counterparts .
- Dioxole Moiety : The dioxole component contributes to increased lipophilicity and improved membrane permeability, facilitating better cellular uptake and bioavailability .
Case Studies
In a notable study published in ACS Omega, researchers synthesized various analogs of phthalazinones and evaluated their cytotoxic effects against different cancer cell lines. The findings revealed that modifications at specific positions on the aromatic rings led to substantial variations in IC50 values, indicating a strong SAR correlation with biological efficacy .
Q & A
Q. What are the key considerations for designing a synthetic route for 8-(4-chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one?
The synthesis of this compound requires strategic assembly of the phthalazinone core, dioxolo ring, and 4-chlorophenyl substituent. A plausible approach involves:
- Cyclocondensation : Reacting a substituted hydrazine with a diketone precursor to form the phthalazinone scaffold .
- Dioxolo Ring Formation : Utilizing a [1,3]dioxolo annulation via acid-catalyzed cyclization of vicinal diols or epoxides, as demonstrated in related dioxolo-containing heterocycles .
- Electrophilic Substitution : Introducing the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling, ensuring regioselectivity through steric and electronic directing effects .
- Purification : Employing column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the dioxolo ring (δ 5.8–6.2 ppm for methylenedioxy protons) and phthalazinone carbonyl (δ 165–170 ppm) .
- X-Ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in slow-evaporated DMSO/MeOH and analyzing bond lengths/angles (e.g., O–C–O in dioxolo ≈ 1.41 Å) .
- Mass Spectrometry : Validate molecular weight via ESI-MS in positive ion mode, observing the [M+H] ion with <2 ppm error .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step during synthesis?
Low yields often stem from competing side reactions (e.g., over-oxidation or ring-opening). Mitigation strategies include:
- Temperature Control : Perform cyclization at 0–5°C to suppress exothermic side pathways .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl, BF-EtO) to enhance regioselectivity, as seen in analogous dioxolo systems .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and quench at optimal conversion (~80–90%) .
Q. How can computational modeling predict the compound’s bioactivity and guide SAR studies?
- Docking Simulations : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the phthalazinone carbonyl and hydrophobic contacts with the chlorophenyl group .
- QSAR Analysis : Correlate electronic parameters (Hammett σ values for substituents) with experimental IC data to prioritize derivatives for synthesis .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent to identify critical residues for affinity optimization .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data?
- DSC/TGA : Confirm melting points and thermal stability, noting decomposition events above 250°C .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that may obscure spectral assignments at standard temperatures .
- Interlaboratory Comparison : Cross-validate data using standardized protocols (e.g., USP methods for solvent purity) to eliminate artifacts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
